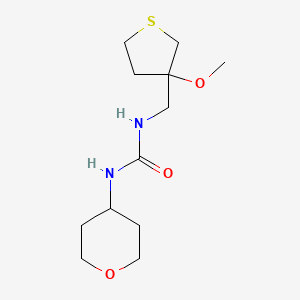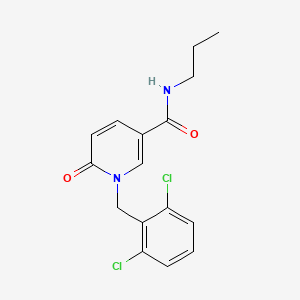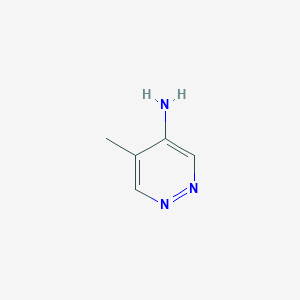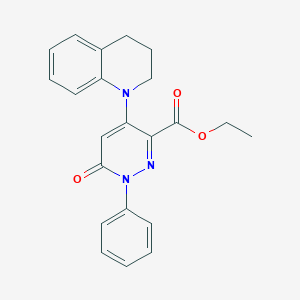
1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxytetrahydrothiophene ring and a tetrahydropyran ring connected by a urea linkage. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
The synthesis of 1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea can be achieved through a multi-step synthetic route. The general approach involves the following steps:
Synthesis of 3-methoxytetrahydrothiophene: This intermediate can be prepared by the methoxylation of tetrahydrothiophene using appropriate reagents and conditions.
Synthesis of tetrahydro-2H-pyran-4-amine: This intermediate can be synthesized by the reduction of tetrahydro-2H-pyran-4-one using suitable reducing agents.
Coupling reaction: The final step involves the coupling of 3-methoxytetrahydrothiophene and tetrahydro-2H-pyran-4-amine using a urea-forming reagent such as phosgene or carbonyldiimidazole (CDI) under controlled conditions to yield the desired compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and scalability.
Chemical Reactions Analysis
1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies related to enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound may find applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of 1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and molecular targets involved would require further investigation through experimental studies.
Comparison with Similar Compounds
1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea can be compared with other similar compounds that feature methoxytetrahydrothiophene or tetrahydropyran rings. Some similar compounds include:
1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)amine: This compound differs by having an amine group instead of a urea linkage.
1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)carbamate: This compound features a carbamate group instead of a urea linkage.
1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)thiourea: This compound has a thiourea group instead of a urea linkage.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(3-methoxythiolan-3-yl)methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-16-12(4-7-18-9-12)8-13-11(15)14-10-2-5-17-6-3-10/h10H,2-9H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHHAXWZYVXBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[2-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2977054.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2977055.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2977057.png)


![N,N'-[1,4-phenylenebis(oxyethane-2,1-diyl)]diacetamide](/img/structure/B2977061.png)


![methyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2977064.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2977068.png)
![N-(2-chlorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2977071.png)
![1-[(4-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/new.no-structure.jpg)

